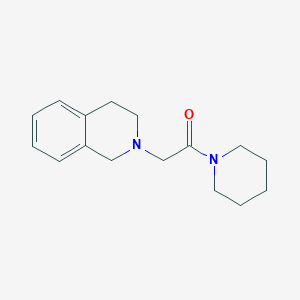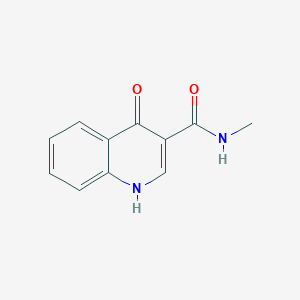![molecular formula C9H20N2O2S B7464543 N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MEM is not fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and inflammation. MEM has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that MEM can protect neurons from damage caused by oxidative stress and inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. MEM has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MEM in lab experiments is its ease of synthesis and availability. MEM is a relatively inexpensive compound and can be easily obtained from chemical suppliers. However, one of the limitations of using MEM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several potential future directions for research on MEM. One area of interest is its potential use in the treatment of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the brain. MEM has been shown to protect dopaminergic neurons from oxidative stress and may have therapeutic potential in the treatment of Parkinson's disease. Another area of interest is the development of novel MEM derivatives with improved pharmacological properties, such as increased solubility and bioavailability. These derivatives could potentially be used as therapeutic agents for a wide range of neurological disorders.
Conclusion:
In conclusion, MEM is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its ease of synthesis and availability make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
MEM can be synthesized through a simple reaction between 4-methylpiperidine and methanesulfonyl chloride in the presence of a base. The reaction yields MEM as a white crystalline solid, which can be purified through recrystallization. The synthesis of MEM is relatively easy and can be scaled up for industrial production.
Applications De Recherche Scientifique
MEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective properties and can prevent neuronal damage caused by oxidative stress. MEM has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9-3-6-11(7-4-9)8-5-10-14(2,12)13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXHAQLMPMYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)




